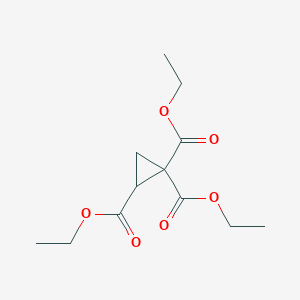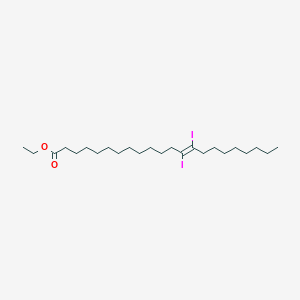
13-Docosenoic acid, 13,14-diiodo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-Docosenoic acid, 13,14-diiodo-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of 13-docosenoic acid, featuring two iodine atoms at the 13th and 14th positions of the docosenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester typically involves the iodination of 13-docosenoic acid followed by esterification with ethanol. The iodination process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired positions. The esterification reaction is usually performed in the presence of an acid catalyst to facilitate the formation of the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the iodine-substituted positions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: The corresponding alcohol derivative.
Substitution: Compounds with new functional groups replacing the iodine atoms.
Applications De Recherche Scientifique
13-Docosenoic acid, 13,14-diiodo-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological pathways and interactions.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 13-Docosenoic acid, 13,14-diiodo-, ethyl ester involves its interaction with molecular targets through its iodine atoms and ester functional group. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the parent acid and ethanol, which can further interact with biological or chemical systems.
Comparaison Avec Des Composés Similaires
13-Docosenoic acid, ethyl ester: Lacks the iodine atoms, resulting in different reactivity and applications.
13-Docosenoic acid, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester.
13,14-Diiodo-docosanoic acid: The acid form without esterification.
Uniqueness: 13-Docosenoic acid, 13,14-diiodo-, ethyl ester stands out due to the presence of iodine atoms, which impart unique reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and form derivatives makes it a versatile compound for research and industrial purposes.
Propriétés
Numéro CAS |
583-87-9 |
|---|---|
Formule moléculaire |
C24H44I2O2 |
Poids moléculaire |
618.4 g/mol |
Nom IUPAC |
ethyl (E)-13,14-diiododocos-13-enoate |
InChI |
InChI=1S/C24H44I2O2/c1-3-5-6-7-13-16-19-22(25)23(26)20-17-14-11-9-8-10-12-15-18-21-24(27)28-4-2/h3-21H2,1-2H3/b23-22+ |
Clé InChI |
WSQHMHDYNAVUJQ-GHVJWSGMSA-N |
SMILES isomérique |
CCCCCCCC/C(=C(/CCCCCCCCCCCC(=O)OCC)\I)/I |
SMILES canonique |
CCCCCCCCC(=C(CCCCCCCCCCCC(=O)OCC)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


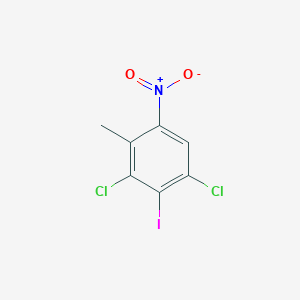

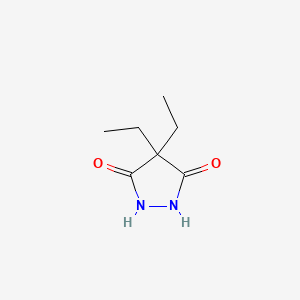
![1-[3-(4-Hydroxy-phenyl)-5-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B14746016.png)
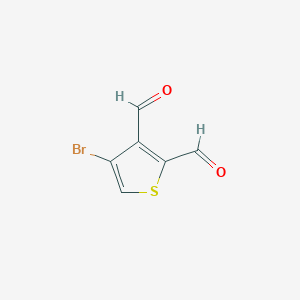
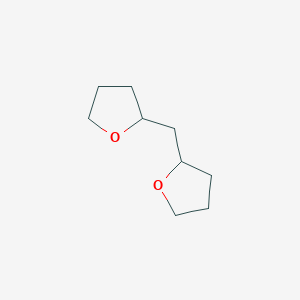
![4,4,4-trifluoro-3-hydroxy-1-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butan-1-one](/img/structure/B14746035.png)
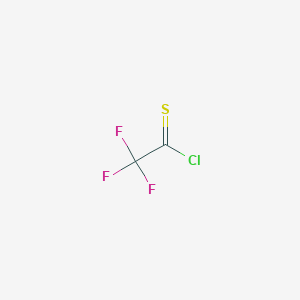

![(2r,3s)-Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl diacetate](/img/structure/B14746060.png)
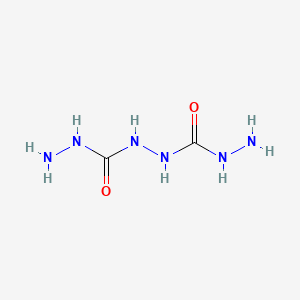
![4-[(1R)-5-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]-7-methyl-2,3-dihydro-1H-inden-1-yl]-2-propan-2-ylphenol](/img/structure/B14746069.png)

